

Application Note: Assessing Cell Viability Following Idasanutlin Exposure Using the MTT Assay

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Compound of Interest

Compound Name: RG7388

Cat. No.: B8049584

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Audience: Researchers, scientists, and drug development professionals.

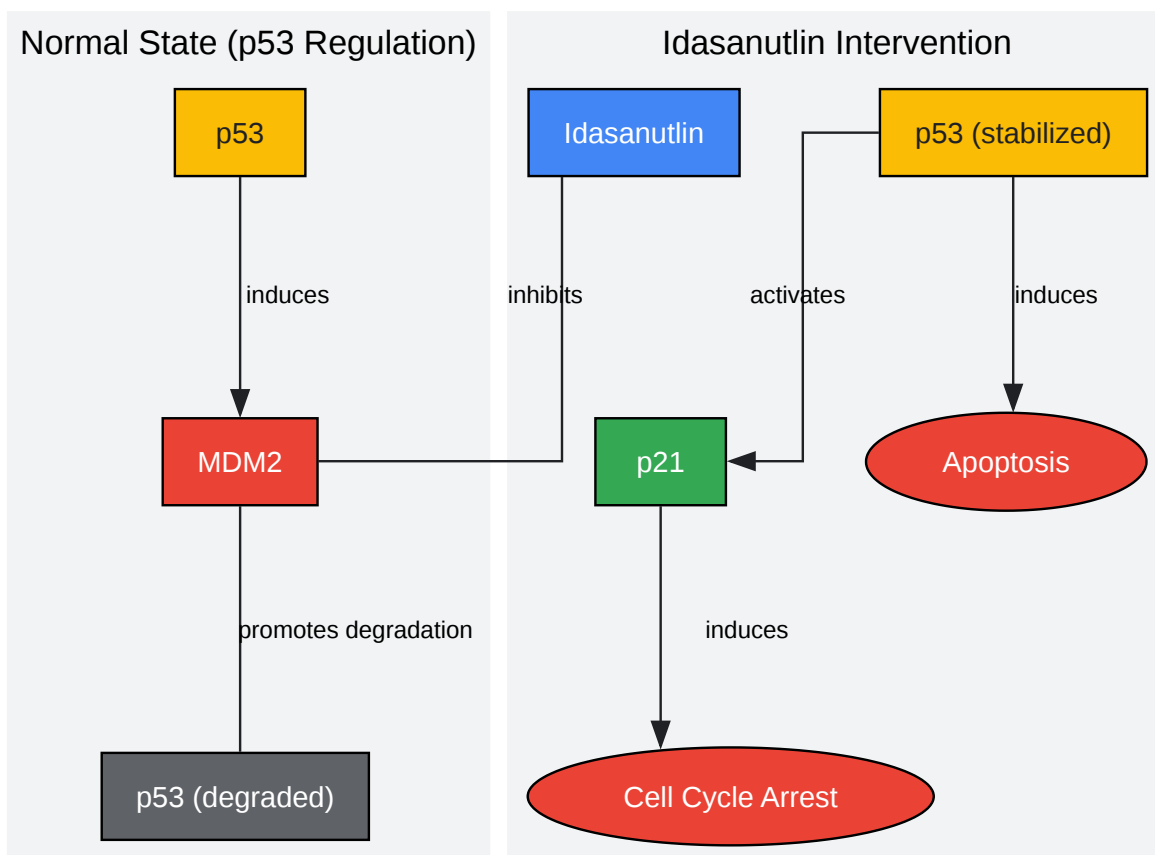
Introduction

Idasanutlin is a small molecule inhibitor of the Murine Double Minute 2 (MDM2) protein, which is a key negative regulator of the p53 tumor suppressor.[1] By blocking the interaction between MDM2 and p53, Idasanutlin stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3][4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[5] This assay measures the metabolic activity of cells, which serves as an indicator of their viability.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[7] This application note provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of Idasanutlin on cancer cell lines.

Idasanutlin's Mechanism of Action

Idasanutlin functions by disrupting the MDM2-p53 interaction. In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to proliferate unchecked.[8] Idasanutlin binds to MDM2, preventing it from

targeting p53 for proteasomal degradation.[2] This leads to the accumulation of p53 protein, which can then transcriptionally activate target genes like p21, resulting in cell cycle arrest and/or apoptosis.[3][9]



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